molecular formula C11H24O B13815793 4,8-Dimethyl-1-nonanol CAS No. 33933-80-1

4,8-Dimethyl-1-nonanol

Cat. No.: B13815793
CAS No.: 33933-80-1
M. Wt: 172.31 g/mol
InChI Key: ASDSWUHLJCTXPE-UHFFFAOYSA-N
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Description

4,8-Dimethyl-1-nonanol is an organic compound with the molecular formula C₁₁H₂₄O It is a type of alcohol, specifically a nonanol, characterized by the presence of two methyl groups at the 4th and 8th positions of the nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethyl-1-nonanol can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 4,8-dimethylnonanal, followed by reduction to the corresponding alcohol. The reaction typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process is often carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyl-1-nonanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

Scientific Research Applications

4,8-Dimethyl-1-nonanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,8-Dimethyl-1-nonanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Nonanol
  • 4,8-Dimethylnonane
  • 4,8-Dimethyl-1-nonanal

Uniqueness

4,8-Dimethyl-1-nonanol is unique due to the presence of two methyl groups at specific positions on the nonane chain. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

33933-80-1

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

4,8-dimethylnonan-1-ol

InChI

InChI=1S/C11H24O/c1-10(2)6-4-7-11(3)8-5-9-12/h10-12H,4-9H2,1-3H3

InChI Key

ASDSWUHLJCTXPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCO

Origin of Product

United States

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